3,9-Bis((ethylthio)methyl)-K-252a

Descripción general

Descripción

CEP-1347 es un compuesto semisintético conocido por sus propiedades neuroprotectoras. Es un potente inhibidor de la vía de la cinasa N-terminal de c-Jun (JNK), que participa en las respuestas al estrés que conducen a la muerte neuronal. Este compuesto ha mostrado ser prometedor en la protección de varios tipos de células nerviosas contra la apoptosis, lo que lo convierte en un posible agente terapéutico para enfermedades neurodegenerativas como la enfermedad de Parkinson .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

CEP-1347 se deriva del indolocarbazol K252a. La síntesis implica varios pasos, incluida la formación del núcleo de indolocarbazol y modificaciones posteriores para introducir grupos funcionales que mejoran su actividad biológica. Los pasos clave suelen implicar:

Formación del núcleo de indolocarbazol: Esto se logra a través de una serie de reacciones de ciclización que comienzan con precursores aromáticos simples.

Modificaciones del grupo funcional: Introducción de varios sustituyentes para mejorar la potencia y selectividad del compuesto.

Métodos de producción industrial

La producción industrial de CEP-1347 sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

CEP-1347 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que podría alterar la actividad biológica del compuesto.

Sustitución: Se pueden realizar diversas reacciones de sustitución nucleofílica y electrofílica para introducir diferentes sustituyentes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y cloruros de sulfonilo en condiciones controladas.

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de CEP-1347 con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

CEP-1347 tiene una amplia gama de aplicaciones en la investigación científica:

Investigación del cáncer: CEP-1347 ha mostrado eficacia en la inhibición del crecimiento de células gliomatosas al dirigirse a la proteína MDM4 y activar la vía p53.

Pérdida de audición: Los estudios han demostrado que CEP-1347 puede atenuar la pérdida de audición inducida por el ruido al proteger las células ciliadas auditivas y las neuronas.

Enfermedad de Parkinson: En modelos animales, se ha demostrado que CEP-1347 protege las neuronas dopaminérgicas en la sustancia negra, la región del cerebro afectada por la enfermedad de Parkinson.

Mecanismo De Acción

CEP-1347 ejerce sus efectos principalmente inhibiendo la vía JNK. Esta vía es un componente crítico de la respuesta al estrés celular y participa en la inducción de la apoptosis. Al bloquear la activación de JNK, CEP-1347 previene los eventos de señalización aguas abajo que conducen a la muerte neuronal. Además, CEP-1347 se dirige a la proteína MDM4, lo que lleva a la activación de la vía p53, que contribuye aún más a sus efectos neuroprotectores y anticancerígenos .

Comparación Con Compuestos Similares

Compuestos similares

K252a: El compuesto padre del que se deriva CEP-1347. También inhibe la vía JNK, pero con menos especificidad y potencia.

SP600125: Otro inhibidor de JNK, pero carece de las propiedades neuroprotectoras de CEP-1347.

Unicidad de CEP-1347

CEP-1347 es único debido a su alta especificidad y potencia en la inhibición de la vía JNK. Su capacidad para proteger las neuronas de la apoptosis y su eficacia en la investigación del cáncer lo distinguen de otros compuestos similares. Además, su acción dual en las vías JNK y p53 proporciona un potencial terapéutico más amplio .

Actividad Biológica

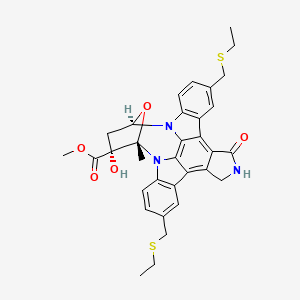

3,9-Bis((ethylthio)methyl)-K-252a is a synthetic derivative of K-252a, a natural compound derived from the bacterium Nocardia sp. This compound is characterized by the addition of ethylthio groups at the 3 and 9 positions of the K-252a backbone, which enhances its biological activities. The molecular formula for this compound is C₃₃H₃₃N₃O₅S₂. Research has indicated that it possesses significant neurotrophic effects and influences various cellular signaling pathways.

The precise mechanism of action for this compound remains partially understood. However, it is hypothesized to inhibit tubulin polymerization similarly to its parent compound K-252a, which disrupts microtubule formation essential for cell division and function. This structural similarity suggests that it may share similar biological activities, although further investigations are necessary to confirm these hypotheses.

Neurotrophic Effects

Research indicates that this compound acts as a potent neurotrophic agent. Specifically, studies have shown that it enhances choline acetyltransferase activity in embryonic rat spinal cord and basal forebrain cultures . This enhancement is crucial for cholinergic neuron function and survival.

In Vivo Studies

In vivo models suggest that this compound can prevent degeneration of cholinergic neurons in the nucleus basalis magnocellularis (NBM) and reduce programmed cell death in various neuronal populations . These findings highlight its potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| K-252a | Base structure without ethylthio groups | Potent protein kinase C inhibitor |

| CEP1347 | Related neurotrophic compound | Inhibitor of mixed lineage kinase |

| 3,9-Bis(alkoxymethyl)-K-252a | Alkoxy modifications at similar positions | Varies in biological activity |

| This compound | Ethylthio modifications | Enhanced neurotrophic activity with reduced kinase inhibition |

This table illustrates how this compound is unique due to its specific modifications, which enhance its biological activity compared to K-252a while providing distinct pharmacological properties not found in other related compounds.

Safety and Toxicology

While the parent compound K-252a is known to be toxic with potential severe side effects, information regarding the specific safety hazards of this compound is limited. Given its structural resemblance to K-252a, caution is advised when handling this compound in research settings.

Propiedades

IUPAC Name |

methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMLRESZJCKCTC-KMYQRJGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156177-65-0 | |

| Record name | 3,9-Bis((ethylthio)methyl)-K-252a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156177650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-1347 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200HA2LIMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CEP-1347?

A1: CEP-1347 acts as a potent and selective inhibitor of the mixed lineage kinase (MLK) family of kinases. [, , ] MLKs are upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including stress response, apoptosis (programmed cell death), and inflammation. [, , ]

Q2: How does CEP-1347 affect the JNK signaling pathway?

A2: By inhibiting MLKs, CEP-1347 effectively blocks the activation of the JNK signaling pathway. [, , ] This inhibition disrupts the downstream cascade of events that would normally lead to the activation of c-Jun, a transcription factor involved in regulating gene expression related to apoptosis and inflammation. [, , , ]

Q3: What are the downstream effects of CEP-1347's inhibition of the JNK pathway?

A3: Inhibition of the JNK pathway by CEP-1347 leads to several downstream effects:

- Reduced apoptosis: CEP-1347 prevents the activation of caspases, enzymes responsible for executing apoptosis, thereby promoting cell survival in various models of neuronal death. [, , ]

- Preservation of neuronal function: In several studies, CEP-1347 not only protected neurons from death but also helped maintain their metabolic activity and trophic status, crucial for neuronal function. [, , ]

- Modulation of inflammation: In glial cells, particularly astrocytes, CEP-1347 has been shown to dampen inflammatory responses by decreasing the release of pro-inflammatory molecules like nitric oxide (NO), prostaglandins (PGs), and interleukin-6 (IL-6). []

Q4: Does CEP-1347 have any impact on MDM2, another negative regulator of p53?

A5: Interestingly, while CEP-1347 primarily targets MDM4, studies show that it can indirectly influence MDM2. Blocking CEP-1347-induced MDM2 overexpression, achieved through genetic knockdown, enhanced its effects on the p53 pathway and cell growth inhibition. [] Furthermore, using a small molecule MDM2 inhibitor that disrupts the MDM2-p53 interaction, while preserving its ability to inhibit MDM4 expression, synergistically enhanced the p53-activating and growth-inhibitory effects of CEP-1347. [] This highlights a complex interplay between these regulatory molecules and suggests potential for combination therapies.

Q5: What is the molecular formula and weight of CEP-1347?

A6: The molecular formula of CEP-1347 is C28H37N3O7S2, and its molecular weight is 591.74 g/mol. [, ]

Q6: Does CEP-1347 possess any intrinsic catalytic properties?

A7: CEP-1347 is not known to possess intrinsic catalytic properties. It primarily functions as a kinase inhibitor, specifically targeting the MLK family. [, , ] Its mode of action involves competing with ATP for binding to the catalytic site of MLKs, thereby preventing their activation and subsequent phosphorylation of downstream targets. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.